molecular formula C7H5BrF3N B1272211 3-Bromo-5-(trifluoromethyl)aniline CAS No. 54962-75-3

3-Bromo-5-(trifluoromethyl)aniline

Cat. No. B1272211
Key on ui cas rn: 54962-75-3
M. Wt: 240.02 g/mol
InChI Key: HJTLKVYOWNTDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06300352B1

Procedure details

3-Amino-5-bromobenzotrifluoride was added to concentrated hydrochloric acid (20 ml) and cooled to −5° C. A saturated solution of sodium nitrite (3.88 g) in water (4 ml) was dropwise added at such a rate to maintain the temperature below 0° C. Magnesium chloride (8 g) was added (CARE: exotherm) and the resulting mixture added with stirring to a saturated solution of sulfur dioxide in acetic acid (37.5 ml) and toluene (20 ml), containing cupric chloride (2.75 g) at room temperature. The mixture was stirred for 16 hours, poured into water and extracted into toluene. The combined toluene extracts were washed with water, dilute sodium hydrogen carbonate, dried over anhydrous magnesium sulfate and concentrated. The residue was dissolved in tetrahydrofuran (200 ml) and 880 ammonia (50 ml) was added to the solution. The mixture was stirred at room temperature for 4 hours and then concentrated under reduced pressure. The residue was partitioned between water and ethyl acetate. The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate and concentrated to afford the sub-title compound as a solid (4.2 g).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.88 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
37.5 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cupric chloride
Quantity
2.75 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6]([Br:8])[CH:7]=1.Cl.[N:14]([O-])=O.[Na+].[Cl-].[Mg+2].[Cl-].[S:21](=[O:23])=[O:22]>O.C(O)(=O)C.C1(C)C=CC=CC=1>[Br:8][C:6]1[CH:7]=[C:2]([S:21]([NH2:14])(=[O:23])=[O:22])[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=C(C1)Br)C(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.88 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
cupric chloride
Quantity
2.75 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 0° C
ADDITION
Type
ADDITION
Details
the resulting mixture added
EXTRACTION
Type
EXTRACTION
Details
extracted into toluene
WASH
Type
WASH
Details
The combined toluene extracts were washed with water, dilute sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (200 ml)
ADDITION
Type
ADDITION
Details
880 ammonia (50 ml) was added to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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